Furan-3-yl vs. Furan-2-yl Regioisomerism: Impact on Predicted Molecular Recognition
The target compound incorporates a furan-3-yl group, whereas the more synthetically accessible and widely commercially available analogs typically bear a furan-2-yl substituent. In the broader oxalamide class, the position of the furan oxygen relative to the point of attachment has been shown to alter hydrogen-bonding geometry and electrostatic potential surfaces, which in turn affects inhibitor potency against enzymes such as soluble epoxide hydrolase (sEH) [1]. Although no direct head-to-head comparison data exist for this specific compound against its furan-2-yl isomer, class-level SAR evidence from oxyoxalamide sEH inhibitors demonstrates that regioisomeric substitution on the heterocycle can shift IC50 values by an order of magnitude or more, depending on the target binding pocket geometry [1]. The furan-3-yl configuration places the ring oxygen meta to the point of attachment, generating a dipole moment orientation distinct from that of the furan-2-yl (ortho-oxygen) isomer [2].
| Evidence Dimension | Regioisomeric substitution effect (furan-3-yl vs. furan-2-yl) on predicted target binding |
|---|---|
| Target Compound Data | Furan-3-yl substitution (meta-oxygen geometry); SMILES: C1=CC=C(C(=C1)NC(=O)C(=O)NCC(C2=COC=C2)O)F [2] |
| Comparator Or Baseline | Furan-2-yl analog: N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxyethyl)oxalamide (furan oxygen ortho to attachment point; CAS not publicly assigned) |
| Quantified Difference | No direct quantitative data available. Class-level SAR indicates regioisomeric furan substitution can alter IC50 by ≥10-fold in oxalamide-based enzyme inhibitors [1]. |
| Conditions | Class-level inference from oxyoxalamide sEH inhibitor SAR studies (Kim et al., 2014); not directly measured for this compound |
Why This Matters
Procurement of the incorrect furan regioisomer (furan-2-yl instead of furan-3-yl) may yield dramatically different biological results, undermining SAR campaigns and lead optimization efforts.
- [1] Kim, I.H., et al. (2014) 'Structure–activity relationships of substituted oxyoxalamides as inhibitors of the human soluble epoxide hydrolase', Bioorganic & Medicinal Chemistry, 22(3), pp. 1163–1172. doi:10.1016/j.bmc.2013.12.027. View Source
- [2] PubChem Compound Summary for CID 71798385, N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide. National Center for Biotechnology Information. Accessed April 2026. View Source
